(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Antibacterial resistance Gram-negative bacteria Monocyclic β-lactam structure-activity relationship

This (R)-configured, gem-dimethyl β-lactam building block is a strategic intermediate for β-lactamase inhibitor and monobactam antibiotic discovery. The pre-installed N-1 hydrogen sulfate ester eliminates post-acylation sulfation, while the C-4 gem-dimethyl group enhances stability against resistant Gram-negative strains. The free 3(R)-amino group enables divergent acylation with diverse carboxylic acid side chains for focused library synthesis. Supplied as a single enantiomer (≥97% purity), it ensures batch-to-batch consistency for SAR-driven medicinal chemistry and process-scale route scouting.

Molecular Formula C5H10N2O5S
Molecular Weight 210.21 g/mol
Cat. No. B8117118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Molecular FormulaC5H10N2O5S
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)N1OS(=O)(=O)O)N)C
InChIInChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m0/s1
InChIKeyCDGJTKZKKHLQQN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate: A Chiral Monocyclic β-Lactam Intermediate for Antibacterial and β-Lactamase Inhibitor Development


(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate (CAS 2183131-65-7) is a chiral, monocyclic β-lactam (azetidinone) building block belonging to the 2-oxoazetidine-1-sulfonic acid class [1]. It features a geminal dimethyl substitution at C-4, a free 3(R)-amino group for acylation, and an N-1 hydrogen sulfate ester — a structural motif characteristic of the monobactam antibiotic family and of certain β-lactamase inhibitor scaffolds [2]. The compound is supplied as a single, defined (R)-enantiomer with a standard purity of ≥97% .

Why (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate Cannot Be Interchanged with Racemic Mixtures, Unsubstituted Analogs, or Other β-Lactam Intermediates


Monocyclic β-lactam intermediates are not interchangeable commodity chemicals. Three structural features of (R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate directly control downstream biological outcomes in ways that generic substitutions cannot replicate. First, the geminal dimethyl substitution at C-4 is a pharmacophoric determinant: Yoshida et al. (1985) demonstrated that 4-dimethyl substituted 2-azetidinone-1-oxysulfonic acids exhibit strong activity against resistant Gram-negative bacteria, whereas 4-unsubstituted or 4-monomethyl analogs show substantially attenuated potency against resistant strains [1]. Second, the N-1 hydrogen sulfate ester is the activated form critical for both direct β-lactamase inhibition and for synthetic elaboration into sulfated monobactam antibiotics — the non-sulfated N-hydroxy or N-unsubstituted analogs lack this activation [2]. Third, stereochemistry at C-3 is decisive for biological target engagement. The (R)-enantiomer and the (S)-enantiomer (CAS 102507-49-3) are both commercially available, yet the monobactam literature establishes that the 3(S)-configuration is typically required for potent penicillin-binding protein (PBP) inhibition in mature antibiotics [3]. The (R)-configuration therefore occupies a distinct, non-interchangeable role as a stereochemically defined intermediate for specific analog series or β-lactamase inhibitor programs where inverted C-3 stereochemistry is desired .

Quantitative Differentiation Evidence for (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate


Evidence Item 1: 4-Dimethyl Substitution Confers Activity Against Resistant Gram-Negative Bacteria Relative to Unsubstituted and Monomethyl Analogs

In a systematic SAR study of 3-acylamino-2-azetidinone-1-oxysulfonic acids, Yoshida et al. (1985) compared C-4 substituent effects on in vitro antibacterial activity. Compounds bearing a 4-dimethyl substitution exhibited strong antibacterial activity against resistant Gram-negative bacteria, whereas the corresponding 4-unsubstituted and 4-monomethyl (4(R)-methyl) analogs demonstrated excellent activity only against susceptible Gram-negative strains and were substantially less effective against resistant isolates. The 4-dimethyl substitution was specifically associated with retention of activity against resistant strains (excluding Pseudomonas aeruginosa) [1]. Although the study tested 3-acylamino derivatives rather than the free 3-amino compound, the C-4 substitution effect is a core scaffold property independent of the acyl side chain, meaning the dimethyl-bearing (R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate carries the privileged substitution pattern for downstream resistant-Gram-negative programs [1].

Antibacterial resistance Gram-negative bacteria Monocyclic β-lactam structure-activity relationship

Evidence Item 2: N-1 Hydrogen Sulfate Ester Is the Activated Form Required for β-Lactamase Inhibition and Monobactam Antibiotic Activity

The N-1 hydrogen sulfate ester is not a passive solubilizing group — it is the pharmacologically activated form of the 2-oxoazetidine scaffold. The SynPhar patent family (WO9910324A1 / EP1012139B1) explicitly claims 2-oxo-1-azetidine sulfonic acid derivatives as potent inhibitors of bacterial β-lactamases, with particular efficacy against class C β-lactamases (cephalosporinase) — enzymes against which classical inhibitors (clavulanic acid, sulbactam, tazobactam) have limited activity [1]. The N-1 sulfonic acid/sulfate moiety is structurally essential for this class C inhibitory activity, distinguishing these compounds from N-unsubstituted or N-hydroxy azetidinones which lack β-lactamase inhibition potency [1]. Furthermore, the monobactam antibiotic literature establishes that 2-oxoazetidine-1-sulfonic acid is the characteristic pharmacophoric moiety of this entire antibiotic subclass; aztreonam, the only FDA-approved monobactam, carries this identical N-1 sulfonic acid activation [2]. (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate provides this activated N-1 sulfate ester pre-installed on a dimethyl-substituted scaffold, enabling direct elaboration without requiring a separate N-1 sulfation step [3].

β-Lactamase inhibition Monobactam activation N-1 sulfate pharmacophore

Evidence Item 3: Defined (R)-Enantiomeric Configuration Differentiates from the (S)-Enantiomer for Non-Canonical Monobactam and β-Lactamase Inhibitor Programs

Two enantiomers of 3-amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate are commercially available as single-configuration products: the (R)-enantiomer (CAS 2183131-65-7, ≥97% purity) and the (S)-enantiomer (CAS 102507-49-3, 98% purity) . The monobactam antibiotic SAR literature establishes that the 3(S)-configuration is required for potent PBP binding in mature monobactam antibiotics; the naturally derived monobactam nucleus, 3-aminomonobactamic acid (3-AMA), has the 3(S)-configuration [1]. However, this does not render the (R)-enantiomer obsolete. The (R)-configuration is specifically relevant for: (a) β-lactamase inhibitor programs where inverted C-3 stereochemistry may confer selectivity for β-lactamase enzymes over PBPs; (b) structure-activity relationship studies requiring matched enantiomer pairs to deconvolute stereochemical contributions; and (c) the synthesis of C-3 epimeric analog libraries . The commercial availability of the (R)-enantiomer as a defined single stereoisomer eliminates the need for chiral resolution, which can be both costly and low-yielding for this compound class .

Chiral β-lactam Stereochemistry-activity relationship Enantiomeric differentiation

Evidence Item 4: This Scaffold Class Provides Class C β-Lactamase Inhibitory Activity Where Classical Inhibitors (Clavulanic Acid, Tazobactam) Show Limited Coverage

A key differentiator of the 2-oxoazetidine-1-sulfonic acid scaffold class is its demonstrated activity against class C β-lactamases (AmpC cephalosporinases). The SynPhar patent (WO9910324A1) explicitly claims potent inhibition of class C β-lactamases [1]. The Yoshida et al. (1985) study further identified specific compounds (designated 39 and 40) within the 2-azetidinone-1-oxysulfonic acid series that displayed strong inhibitory activity against the cephalosporinase of Enterobacter cloacae H-27 [2]. This class C coverage is pharmacologically significant because the classical clinically used β-lactamase inhibitors — clavulanic acid, sulbactam, and tazobactam — are primarily class A β-lactamase inhibitors with limited or no activity against class C enzymes [3]. Therefore, (R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, as a member of the 2-oxoazetidine-1-sulfonic acid class carrying the activity-enhancing 4-dimethyl substitution, is positioned as an intermediate for developing inhibitors that address the class C coverage gap left by established inhibitors [1][2].

Class C β-lactamase Cephalosporinase inhibition AmpC β-lactamase

Evidence Item 5: The Free 3-Amino Group Enables Divergent Acylation Strategies Across Multiple Target Classes, Unlike Pre-Acylated Intermediates

(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate bears a free primary amino group at C-3. This contrasts with pre-acylated monobactam intermediates such as [3S(Z)]-3-[[(2-amino-4-thiazolyl)[[2-(hydroxyamino)-2-oxoethoxy]imino]acetyl]amino]-2,2-dimethyl-4-oxo-1-azetidinyl sulfate (US Patent 5,143,913), which carry a fixed acyl side chain that commits the intermediate to a single target profile [1]. The free 3-amino group in the target compound functions as a universal acylation handle, enabling late-stage diversification with different acyl side chains (ureidoacetyl, oxyiminoacetyl, aminothiazolyl-oximinoacetyl, and others) to generate structurally diverse compound libraries [2]. The Yoshida et al. study demonstrated that the acyl side chain at C-3, in combination with the C-4 substituent, jointly determines antibacterial potency and spectrum, meaning that the ability to vary the acyl group independently is a critical SAR exploration capability [2]. This divergent intermediate strategy is more resource-efficient than purchasing multiple different pre-acylated intermediates for each target profile .

Divergent synthesis 3-Amino acylation β-Lactam derivatization

Evidence Item 6: Geminal Dimethyl Substitution at C-4 Provides Chemical and Metabolic Stability Advantages Over C-4 Unsubstituted or C-4 Monosubstituted Analogs

The geminal dimethyl substitution at C-4 of the azetidinone ring confers stability advantages through the Thorpe-Ingold effect (gem-dialkyl effect), which increases the barrier to β-lactam ring hydrolysis by constraining the ring conformation and reducing the ground-state energy of the closed lactam form [1]. In the monobactam literature, C-4 dimethyl substitution is associated with improved chemical stability and enhanced β-lactamase stability compared to C-4 unsubstituted or C-4 monomethyl analogs [1][2]. The Yoshida et al. study corroborates this by showing that 4-dimethyl substituted 2-azetidinone-1-oxysulfonic acids retain antibacterial activity specifically against β-lactamase-producing resistant strains, consistent with increased stability toward β-lactamase-mediated hydrolysis [2]. This is in contrast to the 4-unsubstituted-3-aminomonobactamic acid (3-AMA) nucleus, which exhibits only weak intrinsic antibacterial activity and is highly susceptible to β-lactamase degradation [3]. For procurement, the 4-dimethyl substitution is therefore not merely a steric feature but a stability-enhancing structural element that improves the developability profile of downstream analogs [1].

Chemical stability Geminal dimethyl effect β-Lactam ring stability

Optimal Research and Industrial Application Scenarios for (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate


Scenario 1: Divergent Synthesis of Class C β-Lactamase Inhibitor Libraries Targeting AmpC-Hyperproducing Enterobacterales

In this scenario, the free 3(R)-amino group of the target compound is acylated with diverse carboxylic acid side chains (ureidoacetyl, oxyiminoacetyl, aminothiazolyl-oximinoacetyl, and others) to generate a focused library of 3-acylamino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate derivatives [1]. Each derivative is screened against purified class C β-lactamases (e.g., Enterobacter cloacae AmpC, Pseudomonas aeruginosa AmpC) to establish SAR and identify potent leads [2]. The 4-dimethyl substitution is selected based on evidence that this substitution pattern retains activity against resistant Gram-negative strains, providing a more developable starting point than unsubstituted analogs [1]. The N-1 sulfate ester is already installed in the activated form, eliminating the need for post-acylation sulfation [2]. This divergent strategy maximizes the number of testable compounds per gram of purchased intermediate.

Scenario 2: Matched Enantiomer Pair Studies to Deconvolute C-3 Stereochemical Contributions to β-Lactamase vs. PBP Selectivity

Researchers purchase both the (R)-enantiomer (CAS 2183131-65-7) and the (S)-enantiomer (CAS 102507-49-3) and prepare identical 3-acylamino derivatives from each [1][2]. The matched pairs are tested in parallel against bacterial PBPs (where the 3(S)-configuration is predicted to be favored based on monobactam SAR) [3] and against class C β-lactamases (where the (R)-configuration may confer selectivity advantages) . This head-to-head comparison enables unambiguous assignment of stereochemical contributions to target selectivity, informing the rational design of β-lactamase inhibitors with minimized PBP cross-reactivity and reduced antibacterial spectrum perturbation [3].

Scenario 3: Synthesis of Tailored Monobactam Antibiotics with Optimized Pharmacokinetic Properties

The target compound serves as the chiral, dimethyl-substituted 3-aminomonobactamic acid equivalent for constructing novel monobactam antibiotics. The 3(R)-amino group is acylated with an optimized aminothiazolyl-oximinoacetyl or related side chain, yielding a compound analogous to aztreonam but with an inverted C-3 configuration and a gem-dimethyl substitution at C-4 [1]. The C-4 dimethyl group is expected to enhance chemical and metabolic stability compared to aztreonam (which has a 4-α-methyl substituent) [2]. The resulting compounds are evaluated for antibacterial spectrum, β-lactamase stability, and oral absorption [3]. The N-1 sulfate ester, pre-installed, provides the requisite 2-oxoazetidine-1-sulfonic acid pharmacophore characteristic of all monobactam antibiotics [3].

Scenario 4: Intermediate Supply for Process Chemistry and Scale-Up Feasibility Assessment

In an industrial medicinal chemistry setting, the target compound is procured at multi-gram to kilogram scale from established suppliers (Sigma-Aldrich/Fluorochem, MolCore, AKSci) for process chemistry feasibility studies [1][2]. The ≥97% purity specification, confirmed by Certificate of Analysis, ensures batch-to-batch consistency during reaction optimization and scale-up [1]. The stable, ambient-temperature storage conditions facilitate inventory management [1]. Process chemists evaluate acylation conditions, protecting group strategies, and crystallization methods on this intermediate to establish a robust synthetic route before committing to custom synthesis or in-house manufacturing of larger quantities [2].

Quote Request

Request a Quote for (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.